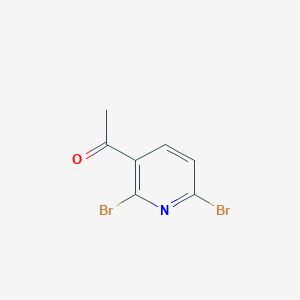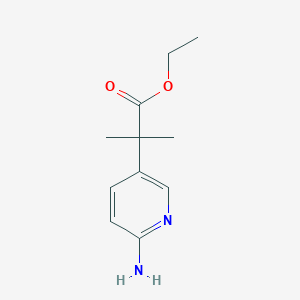
Methyl 2-(3,4-diaminophenyl)acetate
概要
説明
Methyl 2-(3,4-diaminophenyl)acetate is an organic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol. This compound is known for its involvement in various synthesis processes and chemical reactions, making it a valuable substance in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(3,4-diaminophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 3,4-diaminophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to take place .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .
化学反応の分析
Types of Reactions
Methyl 2-(3,4-diaminophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 2-(3,4-diaminophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is involved in the preparation of biologically active derivatives, which are studied for their potential therapeutic effects.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates, such as those used in the production of antiplatelet medications.
Industry: In the field of polymer science, it contributes to the development of novel materials with specific structural and kinetic properties.
作用機序
The mechanism of action of Methyl 2-(3,4-diaminophenyl)acetate involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it acts as an intermediate in the synthesis of active pharmaceutical ingredients. The compound’s functional groups allow it to participate in key reactions that lead to the formation of biologically active molecules.
類似化合物との比較
Similar Compounds
- Methyl 2-(3,4-dihydroxyphenyl)acetate
- Methyl 2-(3,4-dimethoxyphenyl)acetate
- Methyl 2-(3,4-dinitrophenyl)acetate
Uniqueness
Methyl 2-(3,4-diaminophenyl)acetate is unique due to its diamino functional groups, which provide distinct reactivity compared to other similar compounds. This uniqueness allows it to participate in specific reactions that are not feasible with its analogs.
特性
IUPAC Name |
methyl 2-(3,4-diaminophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSKOTPCYHGEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


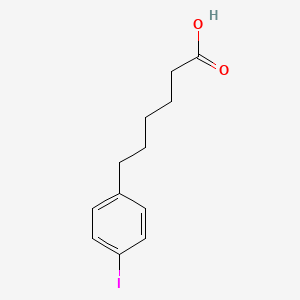
![5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3255572.png)

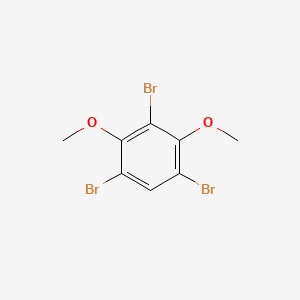
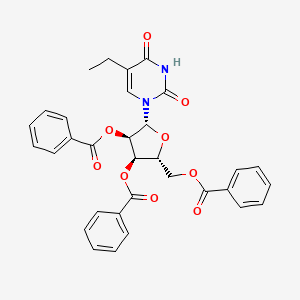

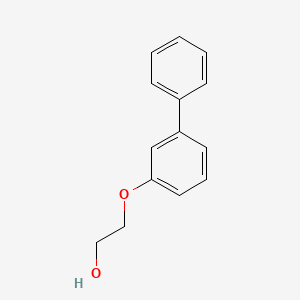
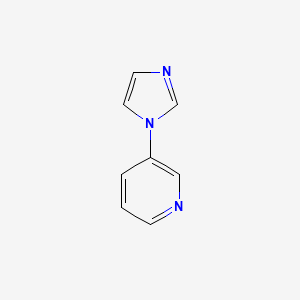
![1-[3-(2-Hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-2-methylpropoxy]propan-2-ol](/img/structure/B3255634.png)

![2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3255659.png)
![1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride](/img/structure/B3255664.png)
